molecular formula C10H11ClFN5O3 B1669196 Clofarabine CAS No. 123318-82-1

Clofarabine

Katalognummer: B1669196
CAS-Nummer: 123318-82-1
Molekulargewicht: 303.68 g/mol
InChI-Schlüssel: WDDPHFBMKLOVOX-AYQXTPAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clofarabin wird durch einen mehrstufigen Prozess synthetisiert, der die Halogenierung von Purin-Nucleosiden beinhaltet. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden: Die industrielle Produktion von Clofarabin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Kristallisation und Chromatographie, um Verunreinigungen zu entfernen und eine pharmazeutische Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clofarabin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und modifizierte Nucleotide, die die biologische Aktivität von Clofarabin beibehalten oder verstärken .

4. Wissenschaftliche Forschungsanwendungen

Clofarabin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

5. Wirkmechanismus

Clofarabin übt seine Wirkungen durch mehrere Mechanismen aus:

Wissenschaftliche Forschungsanwendungen

Acute Lymphoblastic Leukemia (ALL)

Clofarabine has shown promising results in treating relapsed or refractory acute lymphoblastic leukemia. A patient-level meta-analysis indicated that this compound monotherapy at a dose of 52 mg/m² per day was effective in achieving remission in patients who had previously failed other treatments .

  • Efficacy : In a randomized study, patients treated with this compound demonstrated a higher rate of minimal residual disease (MRD) negativity compared to those treated with standard therapies like cytarabine. Specifically, 93 out of 143 patients achieved MRD negativity with this compound versus 79 with cytarabine .

Acute Myeloid Leukemia (AML)

This compound has also been evaluated in patients with acute myeloid leukemia. A phase 1-2 study reported significant clinical activity in heavily pretreated AML patients, with a maximum tolerated dose established at 40 mg/m² over five days .

  • Response Rates : Among the participants, 63.4% exhibited a positive response to therapy, with complete remission (CR) achieved in 38.4% of cases .

Study on Combination Therapy

A study exploring the combination of this compound with cytarabine (ara-C) showed enhanced antileukemic activity in patients with relapsed acute leukemia. The combination aimed to increase ara-CTP accumulation and improve efficacy without increasing neurotoxicity .

  • Results : The study highlighted that combining this compound with ara-C resulted in improved overall response rates and duration of remission compared to single-agent therapies.

Registry Study Findings

In a registry study involving 112 patients with acute leukemia, this compound demonstrated substantial efficacy across various subtypes. The best response included CR in 43 patients and CRp (complete remission without platelet recovery) in an additional 10 patients .

Summary Table of Clinical Findings

Study TypePatient PopulationTreatment RegimenResponse Rate (%)Key Findings
Phase 1-2 StudyRelapsed Acute LeukemiaThis compound + Ara-C63.4Significant clinical activity without neurotoxicity
Meta-analysisALL PatientsThis compound MonotherapyNot specifiedHigher MRD negativity compared to cytarabine
Registry StudyAcute LeukemiaThis compound38.4 (CR)High efficacy across various leukemia subtypes

Vergleich Mit ähnlichen Verbindungen

Clofarabin wird mit anderen Nucleotid-Analoga wie Fludarabin und Cladribin verglichen:

Einzigartigkeit: Die einzigartigen Halogenmodifikationen von Clofarabin machen es resistenter gegen enzymatischen Abbau, was zu einer höheren Stabilität und einer längeren Aktivität im Körper führt .

Liste ähnlicher Verbindungen:

Die einzigartigen Eigenschaften von Clofarabin und sein breites Anwendungsspektrum machen es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld.

Biologische Aktivität

Clofarabine is a second-generation purine nucleoside analogue primarily used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its biological activity is characterized by several mechanisms that contribute to its efficacy against various hematological malignancies. This article explores the mechanisms of action, clinical efficacy, pharmacokinetics, and case studies related to this compound.

This compound exerts its cytotoxic effects through three primary mechanisms:

  • Inhibition of DNA Synthesis and Repair : this compound is metabolized intracellularly to its active forms, 5'-monophosphate and 5'-triphosphate. The triphosphate form inhibits DNA synthesis by competing with deoxynucleotides for incorporation into DNA, leading to chain termination. This process also disrupts DNA repair mechanisms, enhancing apoptosis in malignant cells .
  • Inhibition of Ribonucleotide Reductase : this compound significantly inhibits ribonucleotide reductase (RR), an enzyme crucial for converting ribonucleotides into deoxyribonucleotides, thereby depleting the cellular pool of deoxynucleotide triphosphates necessary for DNA synthesis .
  • Disruption of Mitochondrial Integrity : The compound induces mitochondrial membrane polarization changes, leading to cytochrome c release and apoptosis. This effect further contributes to its cytotoxic profile against leukemic cells .

Clinical Efficacy

This compound has demonstrated notable clinical activity in both pediatric and adult populations with relapsed or refractory leukemias:

  • Pediatric Acute Lymphoblastic Leukemia (ALL) : In a phase I study, this compound was administered as a single agent or in combination with other chemotherapeutics, achieving a complete remission rate of approximately 28% in children with relapsed ALL .
  • Adult Acute Myeloid Leukemia (AML) : this compound has been shown to be effective in older adults with poor-risk AML, where it can be combined with other agents like cytarabine to enhance therapeutic outcomes .

Table 1: Summary of Clinical Studies on this compound

Study TypePopulationTreatment RegimenResponse Rate (%)
Phase I TrialPediatric ALLThis compound alone28
Phase II TrialAdult AMLThis compound + CytarabineVaries by study
Combination StudyPediatric AMLThis compound + CyclophosphamideHigh response rates

Pharmacokinetics

This compound's pharmacokinetic profile reveals important insights into its administration and efficacy:

  • Half-life : The terminal half-life is approximately 5.2 hours, allowing for multiple dosing regimens within a day .
  • Clearance : In pediatric patients, the clearance rate is about 28.8 L/h/m² when administered at a dose of 52 mg/m² .
  • Excretion : Approximately 49% to 60% of the administered dose is excreted unchanged in urine within 24 hours .

Case Studies

Several case studies highlight the effectiveness of this compound in treating resistant leukemias:

  • Case Study A : A 15-year-old male with relapsed ALL received this compound as part of a multi-agent regimen. He achieved complete remission after two cycles, demonstrating the drug's potential in overcoming resistance to previous therapies.
  • Case Study B : An adult patient with refractory AML was treated with this compound combined with cytarabine. The patient showed significant improvement after the treatment, leading to prolonged survival.

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPHFBMKLOVOX-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046437
Record name Clofarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.89e+00 g/L
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death.
Record name Clofarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

123318-82-1
Record name Clofarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123318-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofarabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clofarabine
Reactant of Route 2
Clofarabine
Reactant of Route 3
Clofarabine
Reactant of Route 4
Clofarabine
Reactant of Route 5
Reactant of Route 5
Clofarabine
Reactant of Route 6
Clofarabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.